Dopamine glucuronide
Overview
Description
Dopamine glucuronide is a conjugated form of dopamine, a crucial neurotransmitter in the human body. This compound is formed when dopamine undergoes glucuronidation, a process where glucuronic acid is attached to dopamine. This modification enhances the solubility of dopamine, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of dopamine levels in various physiological processes.
Mechanism of Action
Biochemical Pathways
Dopamine can be synthesized by cells via three different pathways . The main pathway, carried out in neuronal cells in vivo, starts from the amino acid tyrosine . In the first step, L-3,4-dihydroxyphenylalanine (L-DOPA) is produced by hydroxylation of tyrosine at the ortho-position of the phenol ring . This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which belongs to the family of biopterin-dependent aromatic amino acid hydroxylases . Dopamine degradation is performed by COMT, MAO, ADH, ALDH, and AR in variable order leading to DOPAC and HVA as the main end products .
Pharmacokinetics
It is known that glucuronidation almost exclusively inactivates and detoxifies molecules by increasing their water solubility, which promotes their removal from the body via the kidneys or gi tract .
Result of Action
Dopamine regulates several functions, such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ros) and dopamine oxidation can lead to endogenous neurotoxins .
Action Environment
The intestinal milieu is astonishingly complex and home to a constantly changing mixture of small and large molecules, along with an abundance of bacteria, viral particles, and eukaryotic cells . In the GI tract, the microbiota express β-glucuronidase enzymes that remove the glucuronic acid as a carbon source, effectively reversing the actions of mammalian inactivation . Thus, the environment plays a crucial role in the action of dopamine glucuronide.
Biochemical Analysis
Biochemical Properties
Dopamine glucuronide interacts with various enzymes and proteins in its biochemical reactions. The primary enzyme involved in its formation is UDP glucuonyltransferase, which catalyzes the glucuronidation process . The nature of this interaction involves the transfer of glucuronic acid from the UDP-glucuronic acid to dopamine, forming this compound .
Cellular Effects
This compound, as a metabolite of dopamine, may influence various cellular processes. Dopamine itself is linked to oxidative stress as its metabolism generates reactive oxygen species (ROS) and can lead to endogenous neurotoxins . Therefore, the metabolism of dopamine, including the formation of this compound, is of special importance for neuronal redox homeostasis and viability .
Molecular Mechanism
The formation of this compound involves the enzyme UDP glucuonyltransferase, which catalyzes the glucuronidation process . This process involves the transfer of glucuronic acid from UDP-glucuronic acid to dopamine, forming this compound . This reaction represents a key step in the metabolism and detoxification of dopamine.
Temporal Effects in Laboratory Settings
The metabolism of dopamine, including the formation of this compound, is known to be a dynamic process that can be influenced by various factors .
Dosage Effects in Animal Models
Dopamine and its metabolites have been studied extensively in animal models of neurological disorders .
Metabolic Pathways
This compound is part of the dopamine metabolic pathway. Dopamine is metabolized by various enzymes, including COMT, MAO, ADH, ALDH, and AR, leading to various metabolites, including DOPAC, HVA, and this compound .
Transport and Distribution
Dopamine and its metabolites are known to be transported across cell membranes by various transporters .
Subcellular Localization
Dopamine and its metabolites, including this compound, are likely to be found in various subcellular compartments due to their roles in neurotransmission and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dopamine glucuronide typically involves the enzymatic reaction of dopamine with uridine diphosphate glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature, making it a relatively straightforward process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous supply of dopamine and uridine diphosphate glucuronic acid, with the enzyme being immobilized to facilitate repeated use. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dopamine glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidase enzymes. This reaction is significant in the gastrointestinal tract, where microbial β-glucuronidase activity can regenerate free dopamine from its glucuronide conjugate .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which are abundant in the gut microbiota. The reaction occurs under physiological conditions, with optimal activity observed at neutral to slightly acidic pH.
Major Products Formed: The primary product of the hydrolysis reaction is free dopamine, which can then participate in various metabolic pathways or exert its physiological effects.
Scientific Research Applications
Dopamine glucuronide has several applications in scientific research, particularly in the fields of neurochemistry and pharmacology. It is used to study the metabolism and excretion of dopamine, providing insights into the regulation of dopamine levels in the body. Additionally, this compound serves as a biomarker for assessing the activity of uridine diphosphate-glucuronosyltransferase enzymes and β-glucuronidase enzymes in various physiological and pathological conditions .
In medicine, the study of this compound is crucial for understanding disorders related to dopamine metabolism, such as Parkinson’s disease and schizophrenia.
Comparison with Similar Compounds
- Norepinephrine glucuronide
- Serotonin glucuronide
- Epinephrine glucuronide
These compounds, like dopamine glucuronide, undergo similar metabolic processes and play roles in the regulation of their respective neurotransmitters .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASRCDNLNMIJY-BYNIDDHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959475 | |
Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopamine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38632-24-5 | |
Record name | Dopamine glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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